6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine
Overview
Description
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine is an organic compound with the molecular formula C12H13N3O This compound is characterized by a pyrimidine ring substituted with a 4-amine group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 4-methoxybenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-methoxybenzylamine reacts with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of 6-[(4-Hydroxyphenyl)methyl]pyrimidin-4-amine.
Reduction: Formation of 6-[(4-Aminophenyl)methyl]pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methoxyphenyl)methyl]pyrimidin-2-amine
- 6-[(4-Methoxyphenyl)methyl]pyrimidin-5-amine
- 6-[(4-Methoxyphenyl)methyl]pyrimidin-3-amine
Uniqueness
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The position of the amine group at the 4-position, combined with the 4-methoxyphenylmethyl group, provides distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.
Biological Activity
Introduction
6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine, also known by its CAS number 143467-58-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of interactions with biological systems, making it a candidate for further exploration in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a methoxyphenylmethyl group. This configuration is significant as the presence of the methoxy group can influence the compound's solubility, stability, and reactivity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 218.25 g/mol |
CAS Number | 143467-58-7 |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was evaluated alongside other pyrimidine derivatives against various cancer cell lines. The results showed promising cytotoxic effects, particularly at specific concentrations.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that certain pyrimidine derivatives possess inhibitory effects against bacterial strains such as Enterococcus faecalis and Staphylococcus aureus. The presence of the methoxy group may enhance these effects by improving membrane permeability or by acting on specific bacterial enzymes.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Enterococcus faecalis | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways crucial for bacterial growth.
- Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis.
Absorption and Distribution
The pharmacokinetic profile of this compound indicates good absorption characteristics due to its moderate lipophilicity imparted by the methoxy group. This property facilitates its distribution across biological membranes.
Toxicological Studies
Toxicity assessments have shown that while lower concentrations yield therapeutic effects, higher doses may lead to cytotoxicity in non-target cells. The threshold for toxicity appears to vary significantly among different cell types, emphasizing the need for careful dosage regulation in therapeutic applications.
Future Directions
Research into this compound is ongoing, with potential applications in drug development targeting cancer and infectious diseases. Further studies are required to elucidate its full mechanism of action and optimize its pharmacological properties through structural modifications.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNAJFNHMYAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50771314 | |
Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143467-58-7 | |
Record name | 6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50771314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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